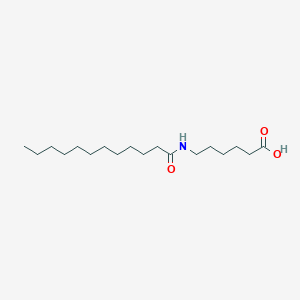

N-lauroyl-6-aminocaproic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H35NO3 |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

6-(dodecanoylamino)hexanoic acid |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |

InChI Key |

SPCWGIMHYNOHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of N-lauroyl-6-aminocaproic acid

An In-Depth Technical Guide to the Synthesis and Purification of N-lauroyl-6-aminocaproic acid

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a lipoamino acid of significant interest in drug development, cosmetics, and material science. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, rationalizes experimental choices, and offers field-proven insights to empower researchers in achieving high-yield, high-purity synthesis. The guide details a robust protocol based on the Schotten-Baumann reaction, followed by systematic purification via recrystallization. It establishes a self-validating workflow by integrating in-process controls and rigorous analytical characterization techniques, including NMR, IR, and HPLC, ensuring the final product meets stringent quality standards.

Introduction and Strategic Importance

This compound is a fascinating hybrid molecule, wedding the lipophilic 12-carbon tail of lauric acid with the hydrophilic, flexible 6-carbon spacer of 6-aminocaproic acid. This amphiphilic nature imparts unique physicochemical properties, making it a valuable building block.

Chemical Identity and Properties

-

Chemical Name: this compound (or N-(1-oxododecyl)-6-aminohexanoic acid)

-

Molecular Formula: C₁₈H₃₅NO₃

-

Structure: An amide linkage connects the carboxyl group of lauric acid to the amino group of 6-aminocaproic acid.

-

Significance of Components:

-

Lauric Acid: A saturated fatty acid that confers significant hydrophobicity, enabling interaction with lipidic environments.

-

6-Aminocaproic Acid (6-AHA): A derivative of the amino acid lysine, it serves as a flexible, hydrophilic spacer.[1] In various applications, 6-AHA is used as a linker to reduce steric hindrance and modify the properties of active molecules.[2]

-

Applications and Relevance

The unique structure of N-acyl amino acids (NAAAs) makes them suitable for a wide range of applications. They are extensively used as surfactants in cosmetics and are explored as components in drug delivery systems to improve the solubility and stability of hydrophobic drugs.[3][4][5] The 6-aminocaproic acid backbone, in particular, is a monomer used in the production of polyamide polymers like Nylon-6, highlighting its role in material science.[1][2]

The Synthetic Blueprint: The Schotten-Baumann Reaction

The formation of the robust amide bond between a fatty acid and an amino acid is most reliably achieved via the Schotten-Baumann reaction.[6][7] This method is a cornerstone of NAAA synthesis due to its efficiency and scalability.[8]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The amino group of 6-aminocaproic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride.

Causality Behind Experimental Choices:

-

Why Lauroyl Chloride? While one could attempt to directly couple lauric acid and 6-aminocaproic acid, this requires harsh conditions (high heat, dehydrating agents) and often results in low yields. Converting lauric acid to the highly reactive lauroyl chloride (an acid chloride) makes the carbonyl carbon far more susceptible to nucleophilic attack under mild conditions.

-

The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base (typically NaOH) is crucial for two reasons:

-

It neutralizes the generated HCl, preventing the protonation of the amine starting material, which would render it non-nucleophilic.

-

It maintains a basic pH, ensuring the amino group of 6-aminocaproic acid remains deprotonated and thus, a potent nucleophile.

-

-

Two-Phase Solvent System: The "Schotten-Baumann conditions" typically refer to a biphasic system (e.g., an organic solvent like dichloromethane and water).[7] This is a critical choice: the water-insoluble lauroyl chloride resides in the organic phase, while the water-soluble 6-aminocaproic acid and NaOH are in the aqueous phase. The reaction occurs at the interface, which ingeniously protects the highly reactive lauroyl chloride from bulk hydrolysis by water.

Visualizing the Reaction Pathway

Caption: Schotten-Baumann reaction for this compound.

Protocol: Synthesis of this compound

This protocol details a robust lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Equiv. | Notes |

| 6-Aminocaproic Acid | C₆H₁₃NO₂ | 131.17 | 0.10 | 1.0 | Soluble in water.[9] |

| Lauroyl Chloride | C₁₂H₂₃ClO | 218.77 | 0.11 | 1.1 | Moisture sensitive, corrosive. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.22 | 2.2 | Used to dissolve AHA and neutralize HCl. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Organic solvent. |

| Deionized Water | H₂O | 18.02 | ~400 mL | - | |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For acidification during workup. |

Step-by-Step Synthesis Procedure

-

Preparation of Aqueous Phase: In a 1 L beaker, dissolve 13.12 g (0.10 mol) of 6-aminocaproic acid and 8.8 g (0.22 mol) of sodium hydroxide in 200 mL of deionized water. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.

-

Preparation of Organic Phase: In a separate flask, dissolve 24.1 g (0.11 mol) of lauroyl chloride in 200 mL of dichloromethane.

-

Reaction Execution: While vigorously stirring the cooled aqueous solution, add the lauroyl chloride solution dropwise over 30-45 minutes. Use a dropping funnel for controlled addition. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Expert Insight: The slow, dropwise addition is critical. It prevents localized overheating and minimizes the hydrolysis of lauroyl chloride, maximizing amide formation.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir vigorously in the ice bath for another hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

-

In-Process Control (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC). A sample from the organic layer is spotted against a standard of lauroyl chloride. The disappearance of the lauroyl chloride spot indicates reaction completion.

The Path to Purity: A Systematic Approach

The crude product from the reaction mixture contains the desired this compound, unreacted lauric acid (from hydrolysis of the chloride), and salts. A multi-step purification process is essential.

Workup: Isolation of the Crude Product

The first step is to separate the product from the aqueous phase and unreacted materials. This is achieved by acidification.

-

Principle of Acidification: The product exists as its sodium salt (sodium N-lauroyl-6-aminocaproate) in the basic aqueous solution. By adding a strong acid like HCl, the carboxylate is protonated, rendering the this compound molecule neutral and largely insoluble in water, causing it to precipitate.

Recrystallization: The Key to High Purity

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]

-

Solvent Selection: An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures (so they remain in the mother liquor) OR not dissolve them at all (so they can be filtered off hot).

-

Not react with the compound.

-

Be volatile enough to be easily removed from the purified crystals.

-

-

For this compound, a mixed solvent system like ethanol/water or acetone/water is often effective.[12]

Protocol: Purification and Isolation

Step-by-Step Purification Procedure

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous phase.

-

Washing: Wash the organic phase with 100 mL of 1 M HCl, followed by 100 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield a crude solid or waxy oil.

-

Acidification and Precipitation: Dissolve the crude product in a minimal amount of warm ethanol. While stirring, add this solution to a beaker of cold, dilute HCl (pH ~2). A white precipitate should form.

-

Crude Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with ample cold deionized water to remove inorganic salts.

-

Recrystallization: a. Transfer the crude, filtered solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture with stirring until the solid just dissolves. c. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot to remove the carbon.[13] d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Quality Control and Structural Verification

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Analytical Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Peaks corresponding to the lauroyl chain's CH₂ and CH₃ groups, the 6-AHA backbone's CH₂ groups, and the amide N-H proton. |

| ¹³C NMR | Structural Elucidation | Resonances for the carbonyl carbons (amide and carboxylic acid) and the aliphatic carbons of both chains. |

| FT-IR | Functional Group ID | Strong C=O stretching vibrations for the amide (~1640 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and an N-H stretching band (~3300 cm⁻¹). |

| Mass Spec (MS) | Molecular Weight | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (313.51 g/mol ). |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) indicating high purity.[14] |

| Melting Point | Purity Assessment | A sharp, defined melting point range. Impurities typically broaden and depress the melting point. |

Workflow Visualization and Data Summary

Overall Synthesis and Purification Workflow

Caption: From reactants to verified product: the complete workflow.

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Lauroyl chloride hydrolysis.- Incomplete reaction.- Product loss during workup. | - Ensure temperature is kept low during addition.- Increase reaction time or stir more vigorously.- Minimize transfer steps; ensure complete precipitation. |

| Product is an Oil/Wax | - Presence of impurities (e.g., unreacted lauric acid).- Trapped solvent. | - Repeat the recrystallization, possibly with a different solvent system.- Ensure product is thoroughly dried under high vacuum. |

| Broad Melting Point | - Impurities are present. | - Perform another recrystallization. Consider purification by column chromatography if necessary. |

| Reaction Fails to Start | - Inactive amine (protonated).- Poor quality lauroyl chloride. | - Check pH of the aqueous phase; ensure it is strongly basic.- Use freshly opened or distilled lauroyl chloride. |

Conclusion

The synthesis of this compound is a highly achievable objective for researchers when a systematic and chemically-informed approach is employed. The Schotten-Baumann reaction provides a reliable pathway to the crude product, but true success is defined by the subsequent purification and analytical verification steps. By understanding the causality behind each step—from the choice of a biphasic reaction medium to the principles of recrystallization—scientists can not only reproduce this synthesis but also intelligently adapt it for other N-acyl amino acids. This guide provides the necessary framework to produce high-purity material suitable for the demanding applications in drug development and advanced materials research.

References

-

WIPO Patentscope. (n.d.). Preparation method of 6-aminocaproic acid. Retrieved from [Link]

- Eureka. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

-

PrepChem.com. (n.d.). Synthesis of 6-aminocaproic acid. Retrieved from [Link]

-

PubMed. (2011). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of N‐(ϵ‐aminocaproy L‐) ϵ‐aminocaproic acid. „Di‐ϵ‐aminocaproic acid”. Retrieved from [Link]

- Google Patents. (n.d.). Isolation and purification of 6-aminocaproic acid.

-

ResearchGate. (2023). Synthesis of N-Lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents. Retrieved from [Link]

-

MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

-

PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

- Google Patents. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

-

National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.

-

ResearchGate. (2022). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]_

-

ResearchGate. (2018). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Retrieved from [Link]

-

PubChem. (n.d.). Acryloyl 6-aminocaproic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of fatty acid amides.

-

Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

- Google Patents. (n.d.). Method for crystallization of amino acids.

-

National Institutes of Health (NIH). (2020). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. Retrieved from [Link]

-

MDPI. (2022). Biodegradable Copoly(Amino Acid)s Based on 6-Aminocaproic Acid and l Leucine. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

Journal of the American Oil Chemists' Society. (1963). The Gas Chromatography of Long Chain Acid Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. Retrieved from [Link]

-

ResearchGate. (2022). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. Retrieved from [Link]

-

SciELO. (2020). Synthesis of Fatty Amides from Brazil Nut Oil (Bertholletia excelsa), Catalyzed by Lipase and Evaluation of Their Anti-inflammatory Activity. Retrieved from [Link]

-

RSC Publishing. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

-

PubMed Central. (2023). Carboxylic Acid- and Amine-Modified Pluronic F127-Based Thermoresponsive Nanogels as Smart Carriers for Brain Drug Delivery. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

-

MDPI. (2022). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

Sources

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 11. gea.com [gea.com]

- 12. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 13. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]

- 14. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-lauroyl-6-aminocaproic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lauroyl-6-aminocaproic acid is a modified amino acid derivative that combines the structural features of lauric acid, a twelve-carbon saturated fatty acid, and 6-aminocaproic acid, a six-carbon amino acid analog of lysine.[1] This unique amphiphilic structure, possessing both a hydrophobic lipid tail and a hydrophilic carboxylic acid headgroup, imparts surfactant-like properties, making it a molecule of significant interest in drug delivery, material science, and formulation development. Understanding its fundamental physicochemical properties is paramount to harnessing its full potential in these applications.

Molecular Structure and Synthesis

This compound is synthesized through the acylation of the primary amine of 6-aminocaproic acid with lauroyl chloride. This reaction, typically a Schotten-Baumann condensation, is carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Synthesis Protocol:

A typical laboratory-scale synthesis involves the following steps:

-

Dissolution of 6-aminocaproic acid: 6-aminocaproic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and enhance its nucleophilicity.

-

Addition of Lauroyl Chloride: Lauroyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is maintained at a low temperature to control the exothermic reaction.

-

Acidification: After the reaction is complete, the mixture is acidified, typically with hydrochloric acid, to a pH of 3-4. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as a white solid.

-

Purification: The crude product is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to achieve high purity.[2]

Caption: Workflow for the experimental determination of the CMC.

Applications in Drug Delivery and Formulation

The unique physicochemical properties of this compound make it a promising candidate for various applications in the pharmaceutical field.

Solubilizing Agent

Due to its surfactant nature, it can be used to enhance the solubility of poorly water-soluble drugs by encapsulating them within the hydrophobic core of its micelles. This can improve the bioavailability of oral drug formulations.

Permeation Enhancer

The amphiphilic character of this compound may allow it to interact with biological membranes, potentially acting as a permeation enhancer to facilitate the transport of drugs across the skin or mucosal barriers.

Hydrogel Formation

N-acyl amino acids have been shown to form hydrogels under specific conditions of pH and temperature. These hydrogels can serve as matrices for the controlled release of therapeutic agents. The self-assembly of this compound into fibrillar networks can entrap large amounts of water, forming a gel-like structure. These hydrogels are of interest for topical and transdermal drug delivery systems.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the covalent attachment of the lauroyl group to the 6-aminocaproic acid backbone by identifying the characteristic chemical shifts of the protons and carbons in both moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the amide C=O stretch (around 1640 cm-1), the carboxylic acid C=O stretch (around 1710 cm-1), and the N-H stretch of the amide (around 3300 cm-1).

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.

Conclusion

This compound is a versatile molecule with a rich array of physicochemical properties that make it highly attractive for applications in drug development and formulation. Its surfactant nature, ability to self-assemble into micelles, and potential for hydrogel formation open up possibilities for enhancing drug solubility, improving drug delivery, and creating novel controlled-release systems. Further research into its specific properties and biological interactions will undoubtedly unlock even more applications for this promising excipient.

References

- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. 2021;26(22):6869.

- Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

-

PubChem. 6-Aminohexanoic Acid. Available from: [Link]

- Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:333-340.

-

Wikipedia. Aminocaproic acid. Available from: [Link]

Sources

Technical Guide: Mechanism of Action of N-Lauroyl-6-Aminocaproic Acid

The following technical guide details the mechanism of action, physicochemical properties, and experimental validation of N-Lauroyl-6-Aminocaproic Acid (N-LACA) .

This document is structured for researchers and drug development professionals, synthesizing chemical principles with application-specific protocols.

Executive Summary

This compound (N-LACA) is an amphiphilic surfactant and permeation enhancer belonging to the class of N-acylated amino acids . Structurally, it consists of a hydrophobic lauroyl (C12) tail linked via an amide bond to a hydrophilic 6-aminocaproic acid (6-ACA) headgroup.

Unlike its ester analog (Dodecyl 6-aminohexanoate/DDEAC), which is susceptible to rapid enzymatic hydrolysis, N-LACA features a chemically stable amide linkage, offering sustained permeation enhancement. Its primary mechanism of action involves the reversible fluidization of the stratum corneum (transdermal) or epithelial membrane perturbation (oral/mucosal) , facilitating the paracellular and transcellular transport of active pharmaceutical ingredients (APIs).

Chemical Architecture & Physicochemical Basis

To understand the mechanism, one must first master the molecule's amphiphilicity. N-LACA operates as an anionic surfactant at physiological pH (pKa of carboxylic acid ~4.5).

| Property | Specification | Functional Implication |

| Molecular Structure | Tail: C12 (Lauric) inserts into lipid bilayers.Head: Carboxyl group provides water solubility and pH sensitivity. | |

| Linkage Type | Amide (Peptide-like) | High stability against esterases; requires amidases for biodegradation. |

| Hydrophile-Lipophile Balance (HLB) | ~10–12 (Estimated) | Suitable for oil-in-water (O/W) emulsions and membrane solubilization. |

| Critical Micelle Concentration (CMC) | Low mM range (~2–5 mM)* | Forms micelles at low concentrations; monomers drive permeation enhancement. |

*Note: CMC values are estimated based on the analogous N-lauroyl sarcosine.

Structural Comparison

-

N-LACA (Amide): High stability, acts as a surfactant/complexing agent.

-

DDEAC (Ester): Acts as a "soft" drug enhancer, rapidly hydrolyzed into dodecanol and aminocaproic acid.

Mechanism of Action (MOA)

The mechanism of N-LACA is biphasic, governed by its concentration relative to the Critical Micelle Concentration (CMC).

Phase 1: Lipid Bilayer Insertion & Fluidization (Sub-CMC)

At concentrations below the CMC, N-LACA monomers partition into the lipid bilayer of the biological membrane (e.g., Stratum Corneum or intestinal epithelium).

-

Insertion: The hydrophobic lauroyl tail inserts between the ceramides or phospholipid tails.

-

Disruption: The bulky aminocaproic headgroup creates steric hindrance at the polar interface.

-

Fluidization: This disruption increases the rotational freedom of the lipid chains (measured by decreased fluorescence anisotropy), reducing the membrane's barrier function.

Phase 2: Solubilization & Complexation (Supra-CMC)

At concentrations above the CMC, N-LACA forms micelles.

-

Micellar Transport: Hydrophobic drugs are solubilized within the micelle core.

-

Ion-Pairing (Specific to Cationic APIs): The anionic carboxylate head can form hydrophobic ion pairs (HIP) with cationic peptides, neutralizing their charge and increasing lipophilicity for transcellular transport.

Visualization: Membrane Interaction Pathway

Figure 1: Step-wise mechanism of membrane fluidization by N-LACA. The process is concentration-dependent and reversible.

Experimental Validation Protocols

As a Senior Scientist, you must validate these mechanisms using self-consistent assays. Below are the standard protocols for characterizing N-LACA.

Protocol A: Synthesis via Schotten-Baumann Reaction

To ensure high purity for mechanistic studies.

-

Reagents: 6-Aminocaproic acid (0.1 mol), Sodium Hydroxide (0.2 mol), Lauroyl Chloride (0.11 mol), Acetone/Water (1:1).

-

Dissolution: Dissolve 6-aminocaproic acid and NaOH in water at 0°C.

-

Acylation: Dropwise add Lauroyl Chloride dissolved in acetone while maintaining pH > 10 with additional NaOH. Stir for 4 hours.

-

Precipitation: Acidify the solution to pH 2.0 using HCl. The N-LACA will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water to remove lauric acid byproducts.

-

Validation: Confirm structure via 1H-NMR (Look for amide proton shift ~8.0 ppm) and FTIR (Amide I band at ~1640 cm⁻¹).

Protocol B: Membrane Fluidization Assessment (FTIR)

To quantify the MOA.

-

Preparation: Incubate Stratum Corneum (SC) sheets or liposomes with 1% N-LACA solution for 2 hours.

-

Measurement: Acquire FTIR spectra focusing on the CH₂ symmetric stretching (νs) and asymmetric stretching (νas) regions (2850–2920 cm⁻¹).

-

Analysis:

-

Blue Shift: A shift to higher wavenumbers (e.g., from 2850.0 to 2852.5 cm⁻¹) indicates a transition from trans (ordered) to gauche (disordered) conformation.

-

Interpretation: Higher shift = Greater fluidization potency.

-

Protocol C: Permeation Enhancement (Franz Diffusion Cell)

To measure efficacy.

| Parameter | Setting |

| Membrane | Porcine ear skin (dermatomed to 500 µm) or Caco-2 monolayer. |

| Donor Phase | API + N-LACA (0.5% - 2.0% w/v) in buffer. |

| Receptor Phase | PBS (pH 7.4) at 37°C. |

| Sampling | Hourly aliquots for 24 hours. |

| Calculation | Calculate Flux ( |

Safety & Toxicity Profile

N-LACA is designed to be a "Soft Drug" analog, though strictly it is an amide.

-

Cytotoxicity: Generally lower than cationic surfactants (e.g., CTAB) due to its anionic nature.

-

Biodegradability: The amide bond is cleaved by N-acyl amino acid hydrolases (amidases) found in the kidney and liver, releasing:

-

Lauric Acid: A fatty acid metabolized via

-oxidation. -

6-Aminocaproic Acid: An FDA-approved antifibrinolytic agent (Amicar), excreted renally.[1]

-

References

-

Kanikkannan, N., et al. "Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery." Current Medicinal Chemistry, 2000.

- Tsuruoka, M., et al. "Synthesis and antienzymatic activity of N-acyl-epsilon-aminocaproic acids." Chemical & Pharmaceutical Bulletin, 1979. (Foundational chemistry for N-acyl aminocaproic acids).

- Mittal, A., et al. "Status of fatty acids as skin penetration enhancers - A review." Current Drug Delivery, 2009.

- Clary, J.J., et al. "Safety assessment of N-acyl amino acid surfactants." Journal of the American College of Toxicology, 1992. (Safety profile of the class).

-

PubChem Compound Summary. "6-(6-Aminohexanamido)hexanoic acid" (Structural analog context).

Sources

An In-Depth Technical Guide to the Critical Micelle Concentration of N-lauroyl-6-aminocaproic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-lauroyl-6-aminocaproic acid, a biocompatible and biodegradable amino acid-based surfactant, is gaining traction in pharmaceutical sciences for its potential as a drug delivery vehicle. A key parameter governing its efficacy in such applications is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the CMC of this compound. It delves into the synthesis of this surfactant, the physicochemical principles of micellization, and the various factors influencing its CMC. Detailed, field-proven protocols for CMC determination via tensiometry and conductometry are presented, complete with an analysis of the causality behind experimental choices. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and characterization of novel surfactant-based drug delivery systems.

Introduction: The Significance of this compound in Drug Delivery

This compound is an amphiphilic molecule synthesized from lauric acid, a saturated fatty acid, and 6-aminocaproic acid, a derivative of the amino acid lysine. This structure imparts to it the classic characteristics of a surfactant: a hydrophobic lauroyl "tail" and a hydrophilic aminocaproic acid "head." Amino acid-based surfactants are of particular interest in the pharmaceutical industry due to their excellent biocompatibility, low toxicity, and biodegradability.[1]

The self-assembly of this compound into micelles above its CMC is the cornerstone of its utility in drug delivery. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drug molecules, thereby enhancing their solubility and bioavailability. The hydrophilic shell of the micelle interfaces with the aqueous biological environment, facilitating drug transport through the body. Understanding and precisely determining the CMC is therefore paramount for formulating effective and stable drug delivery systems.

Synthesis of this compound

The synthesis of N-acyl amino acid surfactants like this compound is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the amino group of 6-aminocaproic acid with lauroyl chloride in an alkaline medium.[2][3] The reaction must be carefully controlled to ensure a high yield and purity of the final product.

The Phenomenon of Micellization and the Critical Micelle Concentration (CMC)

In an aqueous solution at low concentrations, surfactant molecules exist as individual entities. As the concentration increases, these molecules begin to adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. Once the interface is saturated, a point is reached where it is energetically more favorable for the hydrophobic tails to self-associate and form aggregates in the bulk of the solution, thus minimizing their contact with water. These aggregates are known as micelles, and the concentration at which they begin to form is the Critical Micelle Concentration (CMC).[4] Above the CMC, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

Caption: The process of micelle formation from unimers at the CMC.

Factors Influencing the CMC of this compound

The CMC of a surfactant is not an immutable constant but is influenced by a variety of factors, both intrinsic to the molecule and external to the system.

Molecular Structure

-

Hydrophobic Chain Length: For N-acyl amino acid surfactants, an increase in the length of the acyl chain (the lauroyl group in this case) leads to a decrease in the CMC. This is because a longer hydrophobic tail has a greater tendency to be expelled from the aqueous environment, thus favoring micellization at a lower concentration.[5]

-

Head Group: The nature of the hydrophilic head group plays a crucial role. For this compound, the carboxylic acid and secondary amine in the head group can ionize depending on the pH of the solution. The charge and size of the head group affect the electrostatic repulsion between surfactant molecules in a micelle, thereby influencing the CMC.

External Factors

-

Temperature: The effect of temperature on the CMC of ionic surfactants often exhibits a U-shaped curve. Initially, an increase in temperature can decrease the CMC as the dehydration of the hydrophilic head group promotes micellization. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can disrupt micelle formation, leading to an increase in the CMC.[6][7]

-

pH: The pH of the solution will significantly impact the ionization state of the carboxylic acid and amino groups in the head of this compound. At low pH, the carboxylic acid will be protonated (neutral), while the amino group will be protonated (positive charge). At high pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. These changes in charge will alter the electrostatic interactions between the head groups, with increased repulsion generally leading to a higher CMC.[8][9]

-

Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant typically decreases the CMC.[10] The counter-ions from the electrolyte can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.[11][12]

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. Two of the most common and reliable methods are tensiometry and conductometry.

Tensiometry

Principle: This method relies on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4][13]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.[14][15]

-

Measurement: For each concentration, allow the solution to equilibrate and then measure the surface tension. It is crucial to maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the graph.

Caption: Workflow for CMC determination using tensiometry.

Conductometry

Principle: This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[4][13] Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions.

Experimental Protocol:

-

Solution Preparation: Similar to tensiometry, prepare a stock solution and a series of dilutions of this compound in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature probe.

-

Measurement: Measure the electrical conductivity of each solution, ensuring thermal equilibrium is reached before each reading.

-

Data Analysis: Plot the conductivity as a function of the surfactant concentration. The CMC is identified as the concentration at the point of inflection, where the slope of the line changes. This is typically determined by the intersection of the two linear regions of the plot.

Caption: Workflow for CMC determination using conductometry.

Expected Behavior of this compound CMC under Various Conditions

| Condition | Expected Change in CMC | Rationale |

| Increase in Temperature | U-shaped behavior (initial decrease, then increase) | Initial dehydration of the head group favors micellization, while higher kinetic energy at elevated temperatures disrupts micelle formation.[6] |

| Decrease in pH | Increase | Protonation of the carboxylate group reduces head group repulsion, favoring micellization at a lower concentration.[9] |

| Increase in pH | Increase | Increased ionization of the head group leads to greater electrostatic repulsion, thus increasing the CMC.[8][9] |

| Addition of Electrolyte (e.g., NaCl) | Decrease | Shielding of electrostatic repulsion between charged head groups by counter-ions promotes micelle formation.[10][11] |

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the performance of this compound in drug delivery applications. This guide has provided a detailed framework for understanding, determining, and predicting the CMC of this promising amino acid-based surfactant. By employing the robust experimental protocols outlined herein and considering the influential factors discussed, researchers can effectively characterize this compound and harness its full potential in the development of innovative pharmaceutical formulations. The self-validating nature of the described protocols, rooted in the clear inflection points observed in the data, ensures a high degree of confidence in the determined CMC values.

References

-

Synthesis of 6-aminocaproic acid. PrepChem.com. [Link]

-

Synthesis of N-Lauroyl-L-glutamic Acid in Water-Miscible Organic Solvents. ResearchGate. [Link]

-

Method of making 6-aminocaproic acid as active pharmaceutical ingredient. Eureka. [Link]

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus de l'Académie des Sciences. [Link]

-

Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review. ResearchGate. [Link]

-

Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. White Rose Research Online. [Link]

-

Critical Micelle Concentration | Measurements. Biolin Scientific. [Link]

-

(PDF) Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. ResearchGate. [Link]

-

ε-AMINOCAPROIC ACID. Organic Syntheses Procedure. [Link]

-

An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. [Link]

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Preprints.org. [Link]

-

An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. ResearchGate. [Link]

-

The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia. [Link]

-

Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Journal of Scientific and Innovative Research. [Link]

- Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.

-

A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. PubMed Central. [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. University of Regensburg. [Link]

-

Effects of surfactant and electrolyte concentrations on bubble formation and stabilization. PubMed. [Link]

-

Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. [Link]

-

Viscometric Study of the Effects of Added Electrolytes on the Critical Micelle Concentration of Triton X-100 in Aqueous. Journal of Chemical Society of Nigeria. [Link]

-

EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. [Link]

-

Effect of pH on the Binding of Sodium, Lysine, and Arginine Counterions to l-Undecyl Leucinate Micelles. ResearchGate. [Link]

-

Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate. PubMed. [Link]

-

The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. [Link]

-

Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts - Google Patents [patents.google.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 6. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. scispace.com [scispace.com]

- 8. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]

- 9. Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jsirjournal.com [jsirjournal.com]

- 12. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. justagriculture.in [justagriculture.in]

- 14. biolinscientific.com [biolinscientific.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Aqueous Solubility of N-lauroyl-6-aminocaproic acid

Abstract: N-lauroyl-6-aminocaproic acid is an amphiphilic molecule with significant potential in pharmaceutical and biotechnological applications, including roles as a surfactant, permeation enhancer, or drug delivery vehicle. Its efficacy in these roles is fundamentally governed by its behavior in aqueous environments, primarily its solubility. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the aqueous solubility of this compound. We delve into the physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation. This document serves as a complete methodological reference for characterizing this and similar N-acyl amino acid compounds.

Part 1: Theoretical & Physicochemical Characterization

A thorough understanding of the molecular structure of this compound is the cornerstone of predicting its solubility. As an N-acyl amino acid (NAAA), it is part of a class of endogenous signaling molecules where a fatty acid is linked to an amino acid.[1]

Molecular Structure Analysis

This compound is an amphiphilic, or amphipathic, compound, meaning it possesses both water-loving (hydrophilic) and fat-loving (lipophilic) properties.[2] This duality is key to its behavior in aqueous solutions.

-

Lipophilic (Hydrophobic) Tail: The N-lauroyl group, derived from lauric acid (a C12 saturated fatty acid), constitutes the nonpolar, hydrophobic tail. This long hydrocarbon chain is responsible for the molecule's low intrinsic water solubility and its tendency to interact with other nonpolar molecules or self-aggregate.[3][4]

-

Hydrophilic (Polar) Head: The 6-aminocaproic acid moiety serves as the polar, hydrophilic head. This portion of the molecule contains two key functional groups that dictate its pH-dependent solubility:

-

A carboxylic acid (-COOH) group.

-

A secondary amide (-NH-) linkage.

-

The presence of a terminal carboxylic acid group is a common strategy to ensure the aqueous solubility of amphiphilic molecules.[5][6] The parent molecule, 6-aminocaproic acid, is itself noted for its significant water solubility.[7][8]

Predicting Physicochemical Properties

Before embarking on experimental work, in silico tools can provide valuable estimations of the key parameters that govern solubility.

-

pKa (Ionization Constant): The pKa value indicates the pH at which a functional group is 50% ionized.

-

Carboxylic Acid Group: The carboxylic acid group is acidic and will be predominantly in its neutral, less soluble form (R-COOH) at low pH. As the pH increases above its pKa, it will deprotonate to form the highly soluble carboxylate anion (R-COO⁻). The pKa of aliphatic carboxylic acids typically falls in the range of 4-5.[9]

-

Amide Group: The amide proton is generally considered very weakly acidic, with pKa values typically ranging from 15 to 18, and thus it does not ionize under normal aqueous conditions.[10]

-

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP value indicates lower aqueous solubility. The long C12 alkyl chain of the lauroyl group will contribute significantly to a high LogP value, suggesting low intrinsic solubility for the neutral form of the molecule.

Numerous computational models, many available as web-based servers or software packages, can predict these values with reasonable accuracy, often within 0.4-0.6 units of experimental values for pKa.[11][12][13]

Key Factors Influencing Solubility

The aqueous solubility of this compound is not a single value but a complex function of several environmental factors.

-

pH and Ionization: This is the most critical factor. Based on the Henderson-Hasselbalch equation, the solubility of an acidic compound like this compound will increase dramatically as the pH rises above its pKa.[14][15][16] At a pH two units above the pKa, the molecule will be >99% in its ionized, more soluble carboxylate form.

-

Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids, solubility increases with temperature, but this must be determined experimentally.

-

Micelle Formation & Critical Micelle Concentration (CMC): As an amphiphilic molecule, this compound will self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[17][18] Below the CMC, solubility is limited. Above the CMC, the apparent solubility increases significantly as the molecules form these micellar structures.[19] Determining the CMC is crucial for understanding its behavior as a surfactant.

Part 2: Experimental Design for Solubility Determination

A multi-faceted experimental approach is required to fully characterize the solubility of this compound. This involves determining both its thermodynamic and kinetic solubility, establishing a pH-solubility profile, and measuring its CMC.

Caption: Experimental workflow for comprehensive solubility characterization.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements, as they provide different and complementary information.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure while a solid phase is in equilibrium with the solution.[20][21] It is typically determined over a longer incubation period (e.g., 24 hours or more).[22]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a measure of precipitation rate and is often higher than thermodynamic solubility because it can reflect a supersaturated or amorphous state.[23][24] This is a high-throughput method valuable in early drug discovery.[24]

Protocol 1: Thermodynamic pH-Solubility Profile (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[25][26]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (solid powder)

-

Calibrated pH meter

-

Series of aqueous buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0)

-

Mechanical shaker or agitator with temperature control (37 ± 1 °C)[26]

-

Microcentrifuge tubes or glass vials

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the bottom. This confirms that equilibrium with the solid phase will be achieved.

-

Incubation: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

-

Equilibration: Place the vials in the shaker set to 37 °C and agitate for at least 24 hours to ensure equilibrium is reached.[26] The pH of each solution should be re-measured at the end of the study to ensure its stability.[25]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered samples as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[27][28]

Protocol 2: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and common method for quantifying organic molecules in solution.[29][30]

Objective: To accurately measure the concentration of dissolved this compound.

Workflow:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a linear calibration curve. The Beer-Lambert law relates the absorbance directly to the concentration.[31]

-

Sample Analysis: Inject the filtered, diluted samples from the solubility experiment.

-

Calculation: Using the equation of the line from the calibration curve, calculate the concentration of this compound in each sample.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

Several methods can determine the CMC, with surface tensiometry being a direct and common approach.[18][32]

Objective: To find the concentration at which this compound begins to form micelles.

Methodology (Surface Tension):

-

Prepare Solutions: Create a series of solutions of this compound in a relevant aqueous buffer, spanning a wide concentration range (e.g., from very low to a concentration where micellization is expected).

-

Measure Surface Tension: Using a tensiometer, measure the surface tension of each solution.

-

Plot Data: Plot the surface tension as a function of the logarithm of the concentration.

-

Determine CMC: Initially, the surface tension will decrease sharply as the concentration increases. Once micelles begin to form, the surface tension will plateau or change slope significantly.[18][19] The concentration at the inflection point of this curve is the CMC.

Alternative methods include using fluorescent probes like pyrene, which exhibit a spectral shift when they partition into the hydrophobic core of micelles.[32][33]

Part 3: Data Analysis & Interpretation

Data Presentation: pH-Solubility Profile

The results from the shake-flask experiment should be summarized in a table and plotted on a graph.

Table 1: Example pH-Solubility Data for this compound at 37 °C

| Buffer pH (Initial) | Buffer pH (Final) | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mM) | Log S |

| 1.2 | 1.2 | [Experimental Value] | [Calculated] | [Calculated] | [Calculated] |

| 4.5 | 4.5 | [Experimental Value] | [Calculated] | [Calculated] | [Calculated] |

| 6.8 | 6.8 | [Experimental Value] | [Calculated] | [Calculated] | [Calculated] |

| 7.4 | 7.4 | [Experimental Value] | [Calculated] | [Calculated] | [Calculated] |

| 9.0 | 9.0 | [Experimental Value] | [Calculated] | [Calculated] | [Calculated] |

Interpreting the pH-Solubility Curve

Caption: Relationship between pH, ionization state, and solubility.

The plot of Log S versus pH is expected to show a distinct shape. At low pH, well below the pKa, the solubility will be low and relatively flat; this represents the intrinsic solubility (S₀) of the neutral molecule. As the pH approaches and surpasses the pKa, the solubility will increase sharply due to the ionization of the carboxylic acid group. The shape of this curve can be modeled by the Henderson-Hasselbalch equation to confirm the experimental pKa.[34]

Conclusion

Characterizing the aqueous solubility of this compound is a critical step in harnessing its potential for pharmaceutical and scientific applications. Its amphiphilic nature dictates a complex solubility profile that is highly dependent on pH and concentration due to ionization and micelle formation. By employing a systematic approach that combines theoretical prediction with robust experimental methods like the shake-flask protocol and surface tensiometry, researchers can build a comprehensive understanding of its behavior. The protocols and insights provided in this guide offer a validated framework for obtaining the reliable, high-quality data necessary for successful formulation, research, and development efforts.

References

- Ningbo Innopharmchem Co., Ltd. (2026). The Chemical Profile of 6-Aminocaproic Acid: Understanding its Properties for Synthesis.

- ChemicalBook. (n.d.). 6-Aminocaproic acid | 60-32-2.

-

ResearchGate. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. Available from: [Link]

- Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry.

-

ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. Available from: [Link]

-

International Council for Harmonisation (ICH). (2019). ICH M9: Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. Available from: [Link]

-

ACS Publications. (n.d.). Correlating the Solubility Behavior of Fatty Acids, Mono-, Di-, and Triglycerides, and Fatty Acid Esters in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. Available from: [Link]

-

PubMed. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Available from: [Link]

-

Chemistry LibreTexts. (2019). 22.1: Lipids. Available from: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

DiVA portal. (n.d.). Amphiphilic Molecules in Aqueous Solution. Available from: [Link]

-

Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Available from: [Link]

-

National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available from: [Link]

-

ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. Available from: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Proposal for a waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available from: [Link]

-

ResearchGate. (2025). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Available from: [Link]

-

Wikipedia. (n.d.). Aminocaproic acid. Available from: [Link]

-

ResearchGate. (2025). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Available from: [Link]

-

Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]

-

PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

-

Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Available from: [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]

-

ResearchGate. (n.d.). CASE 0 compounds which show Henderson-Hasselbalch form log S-pH curves in the non-salt region. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Aqueous solution behaviour of novel water-soluble amphiphilic copolymers with elevated hydrophobic unit content. Polymer Chemistry. Available from: [Link]

-

ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

-

Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]

-

DrugBank. (n.d.). 6 Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Semantic Scholar. (n.d.). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Available from: [Link]

-

MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available from: [Link]

-

ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available from: [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Available from: [Link]

-

MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

National Institutes of Health (NIH). (2023). Biochemistry, Lipids. StatPearls. Available from: [Link]

-

The Good Scents Company. (n.d.). 6-aminocaproic acid, 60-32-2. Available from: [Link]

-

Wikipedia. (n.d.). Amphiphile. Available from: [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available from: [Link]

-

ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available from: [Link]

-

PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Available from: [Link]

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]

- 2. Amphiphile - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 11. researchgate.net [researchgate.net]

- 12. jchemlett.com [jchemlett.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 17. diva-portal.org [diva-portal.org]

- 18. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 19. justagriculture.in [justagriculture.in]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. enamine.net [enamine.net]

- 23. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. database.ich.org [database.ich.org]

- 26. who.int [who.int]

- 27. researchgate.net [researchgate.net]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. longdom.org [longdom.org]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. chromatographyonline.com [chromatographyonline.com]

- 32. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 33. agilent.com [agilent.com]

- 34. researchgate.net [researchgate.net]

Spectroscopic analysis of N-lauroyl-6-aminocaproic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of N-lauroyl-6-aminocaproic acid

Executive Summary

This compound is a lipoamino acid, an amphiphilic molecule integrating a C12 fatty acid (lauric acid) with a C6 ω-amino acid (6-aminocaproic acid). This structure imparts surfactant-like properties, making it a molecule of interest in drug delivery, formulation science, and cosmetics. Rigorous structural confirmation and purity assessment are paramount for its application in these fields. This guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret representative spectral data, offering researchers a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

Understanding the molecular architecture is the foundation for interpreting spectroscopic data. This compound is formed via an amide linkage between the carboxyl group of lauric acid and the amino group of 6-aminocaproic acid. This creates a molecule with distinct functional regions: a long aliphatic lauroyl tail, a central secondary amide group, and a terminal carboxylic acid. Each region yields a unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Expertise & Rationale: ¹H NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the key is to differentiate the protons of the lauroyl chain from those of the caproic acid moiety. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) is critical; CDCl₃ is often preferred for its ability to dissolve the lipophilic chain, though CD₃OD may be necessary if solubility is an issue and will result in the exchange of the acidic -COOH and amide -NH protons with deuterium.

Expected Chemical Shifts (in CDCl₃): The spectrum can be logically divided into several regions:

-

Aliphatic Region (0.8-1.7 ppm): This region is dominated by the signals from the long alkyl chains. The terminal methyl group (-CH₃) of the lauroyl tail will appear as a triplet around 0.88 ppm. The bulk of the methylene groups (-(CH₂)ₙ-) from both chains will form a broad, complex multiplet between 1.25 and 1.65 ppm.

-

α-Methylene Region (2.1-2.4 ppm): Protons on carbons adjacent to carbonyl groups are deshielded. We expect two distinct triplets: one around 2.20 ppm for the -CH₂- group alpha to the amide carbonyl, and another around 2.35 ppm for the -CH₂- group alpha to the carboxylic acid.

-

N-Methylene Region (3.2-3.3 ppm): The methylene group attached to the amide nitrogen (-NH-CH₂-) is further deshielded and will appear as a quartet (or triplet of triplets) around 3.25 ppm.

-

Amide and Acid Proton Region (5.5-12.0 ppm): The amide proton (-NH-) typically appears as a broad triplet around 5.5-6.5 ppm, with its coupling to the adjacent -CH₂- group. The carboxylic acid proton (-COOH) is highly variable and appears as a very broad singlet, often far downfield (10-12 ppm).

Data Presentation: Predicted ¹H and ¹³C NMR Data

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration |

| Lauroyl CH₃ | ~ 0.88 | Triplet (t) | 3H |

| Bulk CH₂ (both chains) | ~ 1.25-1.35 | Multiplet (m) | ~ 24H |

| β-CH₂ to C=O (Amide) | ~ 1.62 | Multiplet (m) | 2H |

| β-CH₂ to COOH | ~ 1.65 | Multiplet (m) | 2H |

| α-CH₂ to C=O (Amide) | ~ 2.20 | Triplet (t) | 2H |

| α-CH₂ to COOH | ~ 2.35 | Triplet (t) | 2H |

| α-CH₂ to NH | ~ 3.25 | Quartet (q) | 2H |

| Amide NH | ~ 6.0 | Broad Triplet (br t) | 1H |

| Carboxylic Acid OH | ~ 11.0 | Broad Singlet (br s) | 1H |

| Assignment (¹³C NMR) | Predicted δ (ppm) |

| Lauroyl CH₃ | ~ 14.1 |

| Bulk CH₂ | ~ 22.7 - 31.9 |

| α-CH₂ to NH | ~ 39.5 |

| α-CH₂ to C=O (Amide) | ~ 36.7 |

| α-CH₂ to COOH | ~ 34.0 |

| Amide C=O | ~ 173.5 |

| Carboxylic Acid C=O | ~ 179.0 |

Protocol: Acquiring a High-Resolution NMR Spectrum

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The use of TMS is a critical self-validating step, as it provides a universal 0.00 ppm reference point.

-

Vortex the sample until fully dissolved. If solubility is poor, gentle warming or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

-

-

Spectrometer Setup (Example: 400 MHz Bruker Avance):

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal and TMS peak. This directly impacts spectral resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm, centered around 6 ppm.

-

Acquire 16-32 scans with a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and analyze chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

Expertise & Rationale: Interpreting the IR Spectrum

For this compound, the IR spectrum provides definitive evidence for the key functional groups: the carboxylic acid, the secondary amide, and the long alkyl chains. The presence of both an amide C=O and a carboxylic acid C=O is a crucial confirmation of the structure. Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional KBr pellets due to its simplicity, speed, and minimal sample preparation.

Caption: ATR-IR experimental workflow for solid samples.

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Appearance |

| N-H Stretch | Secondary Amide | ~ 3300 | Strong, sharp |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very broad, overlaps N-H |

| C-H Stretch (sp³) | Alkyl Chains | 2920 & 2850 | Strong, sharp |

| C=O Stretch | Carboxylic Acid | ~ 1710 | Strong, sharp |

| C=O Stretch (Amide I) | Secondary Amide | ~ 1640 | Strong, sharp |

| N-H Bend (Amide II) | Secondary Amide | ~ 1550 | Strong, sharp |

Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent-safe wipe lightly dampened with isopropanol and allow it to fully evaporate.

-

-

Background Collection:

-

With the clean, empty crystal, collect a background spectrum. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic instrument signals.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Use the peak-picking tool to identify the precise frequencies of the major absorption bands and compare them to the expected values.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Expertise & Rationale: ESI-MS Analysis